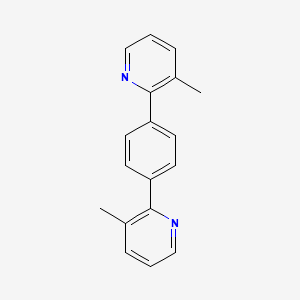

1,4-Bis(3-methyl-2-pyridyl)benzene

Description

Properties

Molecular Formula |

C18H16N2 |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

3-methyl-2-[4-(3-methylpyridin-2-yl)phenyl]pyridine |

InChI |

InChI=1S/C18H16N2/c1-13-5-3-11-19-17(13)15-7-9-16(10-8-15)18-14(2)6-4-12-20-18/h3-12H,1-2H3 |

InChI Key |

SYGUGGBBXYVHKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)C3=C(C=CC=N3)C |

Origin of Product |

United States |

Preparation Methods

Ruthenium-Catalyzed Direct Double Arylation

One of the most effective and selective methods for synthesizing 1,4-bis(3-methyl-2-pyridyl)benzene involves a ruthenium-catalyzed direct double arylation of benzene derivatives bearing 3-methylpyridin-2-yl substituents.

- Reaction Overview: The reaction uses 1,4-bis(3-methylpyridin-2-yl)benzene as a substrate, which undergoes direct double arylation with aryl bromides such as bromobenzene.

- Catalyst: The catalyst employed is [RuCl₂(η⁶-C₆H₆)]₂ at 5 mol% loading.

- Solvent and Conditions: The reaction is carried out in 1-methyl-2-pyrrolidone at 120°C for 24 hours.

- Outcome: This method yields 1,4-bis(3-methylpyridin-2-yl)-2,5-diphenylbenzene with a high yield of 99%, demonstrating excellent regioselectivity without producing 2,6-diphenylated or further phenylated byproducts.

- Applications: This synthetic strategy has been extended to produce π-conjugated polymers by employing aryl dibromides such as 1,4-dibromobenzene, yielding polymers with molecular weights around 3300 and polydispersity indices of about 1.51. The resulting polymers exhibit bathochromic shifts in UV-visible absorption spectra and show blue fluorescence under UV irradiation, indicating extended π-conjugation.

| Parameter | Details |

|---|---|

| Catalyst | [RuCl₂(η⁶-C₆H₆)]₂ (5 mol%) |

| Substrate | 1,4-bis(3-methylpyridin-2-yl)benzene |

| Arylating Agent | Bromobenzene (2 equiv) |

| Solvent | 1-Methyl-2-pyrrolidone |

| Temperature | 120°C |

| Reaction Time | 24 hours |

| Yield | 99% |

| Selectivity | Exclusive 2,5-diphenylation |

| Polymerization Yield | 73% (using 1,4-dibromobenzene) |

| Polymer Molecular Weight | $$Mn = 3300$$, $$Mw/M_n = 1.51$$ |

This method is documented in detail in the Journal of Polymer Science, Part A: Polymer Chemistry (2018).

Alternative Synthetic Routes Involving Diazotization and Coupling

While direct arylation is the most prominent method, related compounds with pyridyl substituents have also been synthesized via diazonium salt coupling and triazole ring formation, which may provide insights into alternative functionalization strategies.

- Synthetic Pathway: Starting from p-phenylenediamine, a sequence involving reaction with dimethylformamide dimethylacetal to form a formamidine intermediate, followed by hydrazine monohydrate treatment, and subsequent refluxing with triethyl orthoalkylates yields triazole derivatives substituted on the benzene ring.

- Relevance: Although this method is primarily used for synthesizing 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, the underlying chemistry of functionalizing the benzene core with nitrogen-containing heterocycles is relevant for designing pyridyl-substituted benzene analogues.

- Reaction Conditions and Yields: Typical reflux times range from 3 to 6 hours under ethanol or toluene solvents, with moderate to good yields reported.

This pathway is described in a 2020 publication in the field of antimicrobial compound synthesis.

Research Findings and Analytical Data

Structural and Spectroscopic Characterization

- The ruthenium-catalyzed arylation product, 1,4-bis(3-methylpyridin-2-yl)-2,5-diphenylbenzene, has been characterized by nuclear magnetic resonance spectroscopy and elemental analysis confirming the regioselective substitution pattern.

- Polymers derived from this compound show characteristic UV-visible absorption shifts indicating extended conjugation, as well as blue fluorescence under ultraviolet light, which is consistent with the formation of π-conjugated polymer backbones.

Crystallographic Insights

- Although crystallographic data specifically for 1,4-bis(3-methyl-2-pyridyl)benzene are limited, studies on related pyridyl-substituted benzene derivatives demonstrate the importance of host-guest interactions in crystal packing, which can influence the physical properties and reactivity of these compounds.

- For example, 1,4-bis(diphenylhydroxymethyl)benzene, a related wheel-and-axle compound, exhibits selective inclusion of pyridine and methylpyridine isomers based on hydrogen bonding interactions, which may analogously inform the behavior of pyridyl-substituted benzenes in solid state and solution.

Summary Table of Preparation Methods

| Method | Key Reagents and Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|

| Ruthenium-Catalyzed Double Arylation | 1,4-bis(3-methylpyridin-2-yl)benzene, bromobenzene, [RuCl₂(η⁶-C₆H₆)]₂ | 120°C, 24 h, 1-methyl-2-pyrrolidone | 99% | High regioselectivity, polymer precursor |

| Diazotization and Coupling (Indirect) | p-Phenylenediamine, DMFDMA, hydrazine monohydrate, triethyl orthoalkylates | Reflux, ethanol or toluene | Moderate to good | Used for triazole derivatives, related chemistry |

Chemical Reactions Analysis

Types of Reactions

“MFCD32662040” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: In substitution reactions, specific functional groups in “MFCD32662040” are replaced with other groups, altering its chemical properties.

Common Reagents and Conditions

The reactions involving “MFCD32662040” typically use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of “MFCD32662040” include various derivatives with modified functional groups. These products have distinct properties and can be used in different applications depending on their chemical structure.

Scientific Research Applications

“MFCD32662040” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.

Medicine: “MFCD32662040” is explored for its therapeutic potential in treating specific diseases and conditions.

Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of “MFCD32662040” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic and industrial applications.

Comparison with Similar Compounds

Mechanistic and Functional Insights

- Enzyme Induction vs. Inhibition : TCPOBOP’s dichloropyridyl groups optimize interactions with hepatic receptors, while methylpyridyl groups may offer milder induction profiles .

- Electronic Effects : Chlorine (electron-withdrawing) in TCPOBOP enhances binding affinity, whereas methyl groups (electron-donating) in 1,4-Bis(3-methyl-2-pyridyl)benzene may reduce reactivity but improve solubility .

- Therapeutic Potential: PDE III inhibitors (e.g., bis(dihydropyridazinone)benzene) highlight the importance of symmetry and heterocyclic substitution in cardiovascular drug design, a niche 1,4-Bis(3-methyl-2-pyridyl)benzene could explore .

Q & A

Basic Research Questions

Q. What are the recommended computational methods for predicting the electronic properties of 1,4-bis(3-methyl-2-pyridyl)benzene?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and second-order Møller-Plesset perturbation theory (MP2) are widely used. Basis sets like 6-31G with added polarization functions (e.g., 6-31G*) are optimal for balancing accuracy and computational cost. Studies on analogous bis-pyridyl benzene derivatives show that MP2/6-31G provides reliable estimates of polarizability (α) and hyperpolarizability (β) when experimental data are unavailable .

- Key Data :

| Method | Basis Set | αxx Contribution (%) | αyy Contribution (%) |

|---|---|---|---|

| HF | 6-31G | 46 | 14 |

| B3LYP | 6-31G* | 53 | 29 |

| MP2 | 6-31G | 45 | 29 |

| Source: Theoretical studies on bis-carboxy derivatives |

Q. How can crystallographic data guide the synthesis of coordination polymers using this ligand?

- Methodological Answer : X-ray crystallography (e.g., single-crystal studies) reveals intermolecular interactions (e.g., Br···Br contacts in bis-bromomethyl analogs) that stabilize layered structures . For coordination polymers, design ligands with N-donor sites (e.g., pyridyl groups) to enhance metal-binding capacity. Symmetry-driven packing (e.g., inversion centers) in bis-pyridyl derivatives simplifies structural prediction .

- Example : Crystallographic parameters for 1,4-bis(bromomethyl)benzene (analog):

| Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

|---|---|---|---|---|---|

| P21/c | 8.742 | 4.628 | 10.819 | 98.89 | 432.43 |

| Source: Acta Cryst. (2007) |

Advanced Research Questions

Q. How do electronic correlation (EC) effects influence hyperpolarizability calculations for this compound?

- Methodological Answer : EC effects significantly impact nonlinear optical (NLO) properties. MP2 captures ~70% of EC contributions to β in aromatic systems, while higher methods (e.g., CCSD) are computationally prohibitive for large molecules. For 1,4-bis(3-methyl-2-pyridyl)benzene, MP2/6-31G* is recommended for β estimation, as shown in studies on bis-carboxy derivatives where EC increased β by >30% .

- Contradiction Note : HF methods underestimate β due to neglect of electron correlation, while DFT-B3LYP may overestimate it in π-conjugated systems. Cross-validate with experimental UV-Vis spectra if available .

Q. What strategies resolve discrepancies between theoretical and experimental dipole moments in polar derivatives?

- Methodological Answer :

Basis Set Selection : Use diffuse functions (e.g., 6-31+G**) to model electron-rich pyridyl groups.

Solvent Effects : Apply polarizable continuum models (PCM) to simulations, as solvent polarity alters dipole orientation.

Vibrational Averaging : Include vibrational corrections via frequency calculations, as static DFT often ignores thermal motion .

- Case Study : For bis-carboxy benzene derivatives, MP2/6-31G dipole moments deviated <5% from experimental values after vibrational corrections .

Q. How can this ligand improve metal-organic framework (MOF) stability in aqueous environments?

- Methodological Answer : The rigid benzene backbone and hydrophobic methyl groups reduce water adsorption. In MOFs, combine with hydrophobic metals (e.g., Zn²⁺) and co-ligands (e.g., carboxylates) to enhance hydrolytic stability. Studies on bis-imidazole analogs show that steric hindrance from methyl groups prevents ligand displacement by water .

- Synthetic Tip : Use solvothermal conditions (e.g., DMF/ethanol/H₂O at 413 K) to crystallize stable frameworks, as demonstrated for Zn-based MOFs .

Contradictions and Validation

Q. Why do polarizability values vary across computational methods for bis-pyridyl derivatives?

- Analysis :

- HF Limitations : Neglects electron correlation, underestimating α by 20–30% .

- DFT Overestimation : Hybrid functionals (e.g., B3LYP) exaggerate π-conjugation effects in aromatic systems.

- Validation Step : Compare with Raman spectroscopy data (e.g., depolarization ratios) to assess anisotropy (Δα) .

Safety and Handling

Q. What precautions are critical when handling bis-pyridyl benzene derivatives?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/contact.

- Store in airtight containers at 277–283 K to prevent decomposition.

- Avoid strong oxidizers; combustion releases toxic NOₓ and CO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.